molecular formula C13H17N3S3 B3035613 5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 338394-34-6

5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No. B3035613
CAS RN: 338394-34-6
M. Wt: 311.5 g/mol
InChI Key: MFJBCFQSDXLAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide (BESMTT) is a sulfonium derivative of 1,2,4-triazole that has been used in a variety of scientific research applications. BESMTT has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for further study.

Scientific Research Applications

Chemical Synthesis and Molecular Properties

  • The molecule, as part of the triazole and thiadiazole families, has been studied for its synthesis pathways and molecular properties. For instance, BPTES analogs, structurally similar to the chemical , have been synthesized as potent and selective inhibitors of kidney-type glutaminase (GLS). These analogs demonstrated potential in improving drug-like molecular properties, with some retaining the potency of BPTES and presenting opportunities to enhance aqueous solubility (Shukla et al., 2012).

Future Directions

: ChemicalBook - 5-[BIS(ETHYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE : ChemicalBook - 5-[BIS(ETHYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE : ChemicalBook - 5-[BIS(ETHYLSULFANYL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE <

properties

IUPAC Name

3-[bis(ethylsulfanyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S3/c1-3-18-12(19-4-2)11-14-15-13(17)16(11)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJBCFQSDXLAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NNC(=S)N1C2=CC=CC=C2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149889
Record name 5-[Bis(ethylthio)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

CAS RN

338394-34-6
Record name 5-[Bis(ethylthio)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338394-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[Bis(ethylthio)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 2
Reactant of Route 2
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 3
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 4
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Reactant of Route 5
Reactant of Route 5
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.